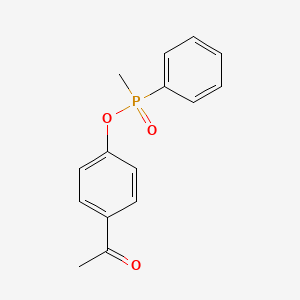
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is an organic compound that belongs to the class of phosphinic acid esters. These compounds are characterized by the presence of a phosphinic acid group (P(OH)R2) esterified with an alcohol. This particular compound features a methylphenyl group and a 4-acetylphenyl group attached to the phosphinic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methylphenyl-, 4-acetylphenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate alcohols. One common method is the reaction of methylphenylphosphinic acid with 4-acetylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of phosphinic acid, methylphenyl-, 4-acetylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphinic acid moiety, which can then interact with enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, phenyl-, 4-acetylphenyl ester
- Phosphinic acid, methylphenyl-, 4-methylphenyl ester
- Phosphinic acid, methylphenyl-, 4-hydroxyphenyl ester
Uniqueness
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is unique due to the presence of both a methylphenyl group and a 4-acetylphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The acetyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
118201-61-9 |
|---|---|
Formule moléculaire |
C15H15O3P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
1-[4-[methyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O3P/c1-12(16)13-8-10-14(11-9-13)18-19(2,17)15-6-4-3-5-7-15/h3-11H,1-2H3 |
Clé InChI |
DQYSSIDMNMDICA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


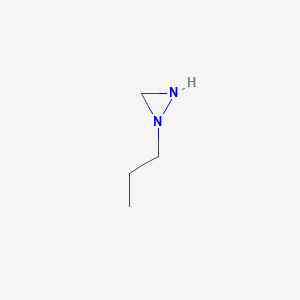
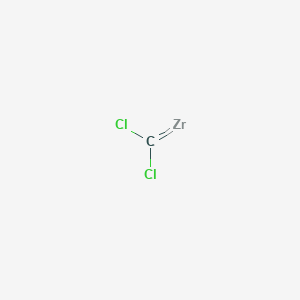

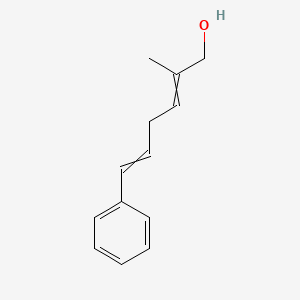
silane](/img/structure/B14288743.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
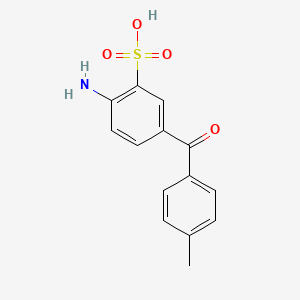
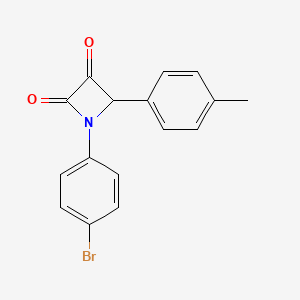
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
